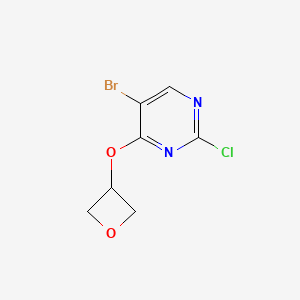![molecular formula C10H11BrN4S B1381371 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 1395492-72-4](/img/structure/B1381371.png)
6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thieno pyrimidine derivatives, including 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine, involves the preparation and evaluation of these compounds as inhibitors of PI3 kinase p110alpha . More detailed information about the synthesis process is not available in the search results.Molecular Structure Analysis
The molecular structure of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is based on a six-membered 1,3-diazine ring containing nitrogen at positions 1 and 3 . The structure also includes a bromine atom and a piperazine ring.Wissenschaftliche Forschungsanwendungen
Cancer Research: PI3K Inhibition
6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine: derivatives have been synthesized and evaluated as inhibitors of the PI3 kinase p110alpha . This is significant because the PI3K/Akt signaling pathway is often deregulated in a variety of tumors, making it a crucial target for cancer therapy.
Antifungal Agents
A study has reported the synthesis of compounds related to 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine as potential antifungal agents . These compounds were created via intramolecular cyclization and showed promising results against fungal infections.
Antibacterial Activity
Derivatives of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine have been explored for their antibacterial properties. Some compounds in this class have shown higher antibacterial activity than standard drugs against various bacterial strains .
Anti-Tubercular Agents
Novel derivatives of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine have been designed and synthesized for their anti-tubercular activity. These compounds were evaluated against Mycobacterium tuberculosis and showed potential as therapeutic agents .
Anticancer Activity: Thiazolopyrimidine Derivatives
Thiazolopyrimidine derivatives, which are structurally related to 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine , have been studied for their anticancer activity. They have shown excellent activity against human cancer cell lines and primary CLL cells .
Pharmaceutical Testing
6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine: is available for purchase as a high-quality reference standard for pharmaceutical testing. This indicates its utility in the development and quality control of pharmaceuticals .
Heterocyclic Pyrimidine Scaffolds
The heterocyclic pyrimidine scaffold of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is of therapeutic interest. It serves as a core structure for the development of various drugs due to its versatile pharmacological profiles .
Chemical Synthesis and Material Science
This compound is also used in chemical synthesis and material science research as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with potential applications in various industries .
Wirkmechanismus
Target of Action
The primary target of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that belongs to the Tec kinase family, which is expressed primarily in immune cells including B cells, monocytes, neutrophils, mast cells, and macrophages .
Mode of Action
6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine interacts with BTK, inhibiting its enzymatic activity . This compound exhibits varying inhibitory activities against BTK in vitro .
Biochemical Pathways
BTK plays a critical role in multiple signaling pathways, such as the B cell receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . By inhibiting BTK, 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine impacts these pathways, affecting B cell development, including proliferation, differentiation, maturation, activation, and survival .
Pharmacokinetics
The degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially apply to 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine, influencing its ADME properties and bioavailability.
Result of Action
The inhibition of BTK by 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine results in the suppression of B cell activity . This compound exerts excellent immunosuppressive activity by inhibiting the proliferation of B cells . It also shows low cytotoxicity on murine splenocytes .
Action Environment
The action environment of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is primarily within immune cells where BTK is expressed
Eigenschaften
IUPAC Name |
6-bromo-4-piperazin-1-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4S/c11-8-5-7-9(13-6-14-10(7)16-8)15-3-1-12-2-4-15/h5-6,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMXNDQBLSNLDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=C(SC3=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1381291.png)

![5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1381294.png)




![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B1381306.png)


![5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381311.png)